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Compound of Interest

Compound Name: Cyclopropylmethanesulfonamide

Cat. No.: B1291645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethanesulfonamide is a molecule of interest in medicinal chemistry and drug

development due to the presence of the sulfonamide functional group, a common

pharmacophore, and the cyclopropyl moiety, which can impart unique conformational and

metabolic properties. A thorough spectroscopic characterization is paramount for the

unambiguous identification, purity assessment, and structural elucidation of this compound.

This guide provides a comprehensive overview of the expected spectroscopic data for

Cyclopropylmethanesulfonamide, detailed experimental protocols for its analysis, and logical

workflows for its characterization. While a complete experimental dataset for this specific

molecule is not readily available in public literature, this document compiles predicted data

based on well-established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for

Cyclopropylmethanesulfonamide. These values are derived from the analysis of similar

chemical structures and provide a reliable baseline for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

CH₃ (Methyl) 2.9 - 3.1 s (singlet) N/A

CH (Cyclopropyl

Methine)
2.4 - 2.6 m (multiplet)

CH₂ (Cyclopropyl

Methylene)
0.5 - 0.9 m (multiplet)

NH (Amide) 4.5 - 5.5 br s (broad singlet) N/A

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

CH₃ (Methyl) 40 - 43

CH (Cyclopropyl Methine) 28 - 32

CH₂ (Cyclopropyl Methylene) 3 - 7

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Spectroscopic Data
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Type

N-H 3350 - 3250 Stretching

C-H (Cyclopropyl & Methyl) 3100 - 2850 Stretching

S=O (Sulfonamide) 1350 - 1310 (asymmetric) Stretching

S=O (Sulfonamide) 1160 - 1140 (symmetric) Stretching

S-N 950 - 900 Stretching

C-H (Cyclopropyl) ~1020 Bending

Table 4: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Fragmentation Pathway

[M+H]⁺ 136.05 Molecular Ion

[M-CH₃]⁺ 121.03 Loss of a methyl radical

[M-SO₂NH]⁺ 70.05
Cleavage of the sulfonamide

bond

[C₃H₅NH₂]⁺ 57.06 Cyclopropylamine fragment

[CH₃SO₂]⁺ 79.00 Methanesulfonyl fragment

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of

Cyclopropylmethanesulfonamide are provided below. These protocols are generalized and

may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of Cyclopropylmethanesulfonamide
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A plausible synthetic route involves the reaction of methanesulfonyl chloride with

cyclopropylamine in the presence of a base.

Materials:

Methanesulfonyl chloride

Cyclopropylamine

Triethylamine or Pyridine (base)

Dichloromethane (solvent)

Saturated aqueous sodium bicarbonate

Anhydrous magnesium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolve cyclopropylamine and triethylamine in dichloromethane in a round-bottom flask

equipped with a magnetic stir bar and cool the mixture in an ice bath.

Slowly add a solution of methanesulfonyl chloride in dichloromethane to the cooled amine

solution with vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitored by TLC).

Wash the reaction mixture with saturated aqueous sodium bicarbonate.

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude product by column chromatography or recrystallization to obtain pure

Cyclopropylmethanesulfonamide.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind approximately 1-2 mg of the sample with

~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin,

transparent pellet using a hydraulic press.[2]

Instrumentation: Record the spectrum using an FT-IR spectrometer.

Acquisition: Place the KBr pellet in the sample holder and record the spectrum over a range

of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.[3][4]

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode over a suitable m/z range. For fragmentation analysis, perform tandem

mass spectrometry (MS/MS) on the parent ion.[3][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://pubmed.ncbi.nlm.nih.gov/14587082/
https://www.benthamdirect.com/content/journals/cpa/10.2174/1573412915666181205115350
https://pubmed.ncbi.nlm.nih.gov/14587082/
https://www.researchgate.net/publication/9033438_Fragmentation_pathways_of_sulphonamides_under_elctrospray_tandem_mass_spectrometric_conditions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Proposed Synthetic Pathway

Methanesulfonyl Chloride

Reaction

Cyclopropylamine

Triethylamine

Dichloromethane

Cyclopropylmethanesulfonamide

Click to download full resolution via product page

Caption: Proposed synthesis of Cyclopropylmethanesulfonamide.

Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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